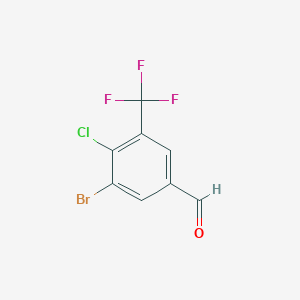
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 2385966-70-9 . It has a molecular weight of 287.46 . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H4BrF3O . Its average mass is 253.016 Da and its monoisotopic mass is 251.939758 Da .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 287.46 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Lewis Acid-Mediated Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde may find applications in Lewis acid-mediated reactions, as evidenced by studies on benzaldehyde derivatives. For instance, the interaction with boron trifluoride has been shown to facilitate various C-C bond-forming reactions, including carbonyl additions, ene reactions, and Diels-Alder additions. This suggests that our compound could be involved in similar Lewis acid-mediated transformations, potentially serving as a precursor for synthesizing complex organic molecules (Reetz et al., 1986).
Functionalization and Metalation
The functionalization and metalation of halogenated (trifluoromethyl)benzenes, including those structurally similar to this compound, have been extensively studied. These processes are crucial for synthesizing carboxylic acids and other derivatives through regioselective functionalization. Such reactions underscore the versatility of halogenated (trifluoromethyl) compounds in organic synthesis and could indicate the utility of our compound in forming carboxylic acids and similar structures (Cottet et al., 2004).
Catalysis and Synthesis
The use of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrates the importance of benzaldehyde derivatives in catalytic processes, particularly in producing chemicals with significant industrial applications. This suggests that this compound could potentially be used in catalysis, especially in oxidation reactions to produce valuable chemicals for cosmetics, perfumery, and pharmaceutical industries (Sharma et al., 2012).
Organic Ionic Liquids and Condensation Reactions
Research on thiazolium-ion-based organic ionic liquids (OILs) and their role in promoting the benzoin condensation of benzaldehyde indicates a possible application for this compound in facilitating similar condensation reactions. These reactions are fundamental in organic chemistry, particularly in synthesizing heterocyclic compounds and intermediates for various chemical syntheses (Davis & Forrester, 1999).
Enhancing Synthesis Efficiency
Improvements in the synthesization of compounds like ethyl vanillin, starting from brominated benzaldehydes, highlight the potential of this compound in streamlining the production of flavoring agents and other aromatic compounds. The efficiency in bromination and ethoxylation steps underscores the compound's role in synthesizing complex molecules with high yield and selectivity, which is crucial for industrial applications (Jiangao, 2010).
Propiedades
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQAVXNIKJHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889033.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-](/img/structure/B2889034.png)
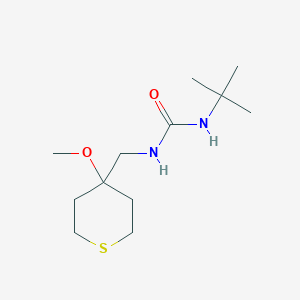
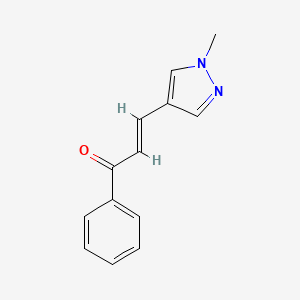
![1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone](/img/structure/B2889041.png)
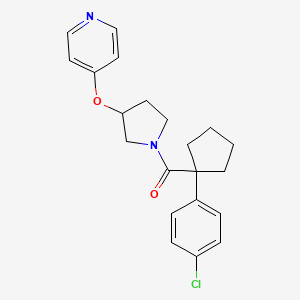
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)

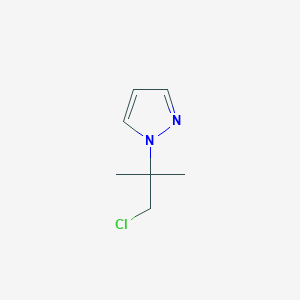
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)



